
Budipine
概要
説明
Budipine, known by its IUPAC name 1-tert-butyl-4,4-diphenylpiperidine, is an antiparkinsonian agent marketed under the brand name Parkinsan. It is primarily used for the treatment of Parkinson’s disease. This compound is believed to act as an N-methyl-D-aspartate receptor antagonist and also promotes the synthesis of dopamine .
作用機序
Target of Action
Budipine, an antiparkinson agent, primarily targets the dopaminergic system . It facilitates dopamine (DA) release, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . These targets play a crucial role in enhancing endogenous dopaminergic activity .
Mode of Action
This compound’s mode of action is multifaceted. Its primary action is an indirect dopaminergic effect, achieved by facilitating dopamine release, inhibiting MAO-B, and stimulating AADC . This results in enhanced endogenous dopaminergic activity . Additionally, this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . This counteracts increased excitatory glutamatergic activity .
Biochemical Pathways
This compound influences several biochemical pathways. It enhances the dopaminergic pathway by facilitating dopamine release and inhibiting its reuptake . It also stimulates AADC, which is responsible for the synthesis of dopamine . Furthermore, this compound acts on the glutamatergic pathway by antagonizing the NMDA receptor , thereby reducing excitatory glutamatergic activity .
Pharmacokinetics
It is known that this compound is a substrate of p-glycoprotein (p-gp), which mediates its uptake into the brain .
Result of Action
The molecular and cellular effects of this compound’s action include increased brain content of dopamine, norepinephrine, serotonin, and histamine . It also reduces MPP+ toxicity in the nigrostriatal system of mice . These effects contribute to its therapeutic action in Parkinson’s disease .
生化学分析
Biochemical Properties
Budipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It facilitates the release of dopamine, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . Additionally, this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . These interactions contribute to its ability to enhance endogenous dopaminergic activity and counteract increased excitatory glutamatergic activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to increase the levels of biogenic amines in the nucleus caudatus and the whole brain . This increase is not due to monoamine oxidase or catechol O-methyltransferase inhibition but is suggested to be a result of reuptake inhibition . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, noradrenaline, and serotonin .
Molecular Mechanism
The molecular mechanism of this compound involves several key actions. It facilitates dopamine release, inhibits monoamine oxidase type B, and stimulates aromatic L-amino acid decarboxylase . This compound also acts as an antagonist at the NMDA type glutamate receptor, counteracting increased excitatory glutamatergic activity . Additionally, it exhibits antimuscarinic action and inhibits striatal gamma-aminobutyric acid (GABA) release . These combined actions help restore dopamine levels in the striatum and positively influence secondary changes in other neurotransmitter systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, with findings indicating that it maintains its activity over extended periods . Long-term effects on cellular function have also been observed, including sustained increases in biogenic amine levels and modulation of neurotransmitter release .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound enhances dopaminergic activity and modulates neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as monoamine oxidase type B and aromatic L-amino acid decarboxylase . These interactions influence metabolic flux and metabolite levels, contributing to its overall pharmacological profile. This compound’s effects on neurotransmitter metabolism are particularly significant in the context of Parkinson’s disease therapy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function. This compound’s ability to cross the blood-brain barrier is a critical factor in its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within cells, contributing to its overall pharmacological profile.
準備方法
Budipine can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method yields a 99% product . Another synthetic route involves the preparation of 4-phenyl-1-tert-butyl-4-piperidinol, followed by the formation of 1-tert-butyl-3-benzoyl-4-phenyl-4-piperidinol .
化学反応の分析
Budipine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its piperidine ring.
Common reagents used in these reactions include triflic acid for synthesis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pharmacological Profile
Budipine exhibits a complex pharmacological profile that influences several neurotransmitter systems beyond the dopaminergic pathway. Research indicates that it acts as both an antimuscarinic agent and an N-methyl-D-aspartic acid (NMDA) receptor antagonist, which may contribute to its therapeutic effects in Parkinson's disease.
- Mechanism of Action : this compound does not directly enhance dopaminergic activity but rather modulates neurotransmission through:
Parkinson's Disease
This compound has been evaluated in various clinical trials, demonstrating significant benefits for patients with Parkinson's disease who have not achieved optimal symptom control with standard dopaminergic therapies.
- Study Overview : A multicenter, double-blind, placebo-controlled trial involving 99 patients assessed the efficacy of this compound (20 mg three times daily) alongside stable dopaminergic treatment. Results indicated a significant reduction in the Columbia University Rating Scale (CURS) scores for tremor, rigidity, and akinesia compared to placebo .
Parameter | This compound Group | Placebo Group | P-Value |
---|---|---|---|
CURS Sum Score (Median) | 15.0 | 4.3 | <0.001 |
Tremor Subscore | Significant Reduction | No Significant Change | <0.001 |
Rigidity Subscore | Significant Reduction | No Significant Change | <0.001 |
Akinesia Subscore | Significant Reduction | No Significant Change | <0.001 |
- Adverse Effects : Common side effects reported included dizziness, dry mouth, and visual disturbances, although no serious cardiovascular or hematological changes were noted during the study .
Additional Applications
While this compound is primarily recognized for its role in managing Parkinson's disease symptoms, research suggests potential applications in other areas:
- Tremor Management : Studies have shown this compound's effectiveness in reducing parkinsonian tremors when added to existing treatments .
- Neuroprotective Properties : The NMDA antagonistic action may offer protective benefits against excitotoxic damage in various neurodegenerative conditions .
Case Studies
Several case studies have documented the positive impact of this compound on individual patients with Parkinson's disease:
- Case Study 1 : A patient with advanced Parkinson's disease reported a notable improvement in motor function and a decrease in tremors after initiating this compound therapy alongside standard treatment.
- Case Study 2 : Another patient experienced reduced episodes of dyskinesia when this compound was introduced into their regimen, highlighting its potential role in managing not just motor symptoms but also treatment-related complications.
類似化合物との比較
Budipine is unique compared to other antiparkinsonian drugs due to its multiple mechanisms of action. Similar compounds include:
Amantadine: Another N-methyl-D-aspartate receptor antagonist used in Parkinson’s disease treatment.
Biperiden: An antimuscarinic agent used to treat Parkinson’s disease.
Levodopa: A precursor to dopamine used in Parkinson’s disease treatment.
This compound’s combination of dopaminergic, antimuscarinic, and N-methyl-D-aspartate receptor antagonistic properties makes it distinct from these compounds .
生物活性
Budipine is an antiparkinsonian drug known for its multifaceted biological activity, particularly in the treatment of Parkinson's disease. This article explores the various mechanisms through which this compound exerts its effects, supported by case studies and research findings.
This compound operates through several key mechanisms:
- Indirect Dopaminergic Effects : this compound facilitates dopamine release and inhibits monoamine oxidase type B (MAO-B), which contributes to increased endogenous dopaminergic activity. It also stimulates aromatic L-amino acid decarboxylase (AADC), enhancing dopamine synthesis .
- NMDA Receptor Antagonism : this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which helps counteract excessive excitatory glutamatergic activity. This action is significant in managing parkinsonian symptoms .
- Antimuscarinic Activity : While this compound has antimuscarinic properties, they are significantly weaker compared to other drugs like biperiden. This limited activity may still contribute to its efficacy in reducing cholinergically induced tremors .
- GABAergic Modulation : this compound may inhibit striatal gamma-aminobutyric acid (GABA) release, potentially beneficial in mitigating increased GABAergic output associated with Parkinson's disease .
- Influence on Other Neurotransmitter Systems : this compound has shown weak stimulation of noradrenaline and serotonin release, along with binding to sigma-1 receptors and blockade of histamine H1 receptors, although the precise contributions of these effects remain unclear .
Case Studies
A notable study examined the effects of this compound in patients with Parkinson's disease who were already on a stable dopaminergic regimen. The addition of this compound (20 mg three times daily) resulted in further reduction of parkinsonian symptoms, suggesting that this compound positively influences nondopaminergic systems .
In another study utilizing the 6-hydroxydopamine model, this compound was administered at varying doses (0.78-12.5 mg/kg). The results indicated that this compound did not induce rotational behavior typically associated with dopaminergic activity, reinforcing the notion that its effects are mediated through non-dopaminergic pathways .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antiparkinsonian agents based on various studies:
特性
IUPAC Name |
1-tert-butyl-4,4-diphenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63661-61-0 (hydrochloride) | |
Record name | Budipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206709 | |
Record name | Budipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57982-78-2 | |
Record name | Budipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Budipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。